molecular formula C9H9N3O3 B8466878 N-methoxy-N-methyl-2,1,3-benzoxadiazole-5-carboxamide

N-methoxy-N-methyl-2,1,3-benzoxadiazole-5-carboxamide

Cat. No.: B8466878
M. Wt: 207.19 g/mol
InChI Key: OKGLKHSQLFEZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxy-N-methyl-2,1,3-benzoxadiazole-5-carboxamide is an organic compound with a heterocyclic structure containing nitrogen and oxygen atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and as high-energy materials .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2,1,3-benzoxadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-methoxy-N-methyl-2,1,3-benzoxadiazole-5-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methoxy-N-methyl-2,1,3-benzoxadiazole-5-carboxamide stands out due to its unique combination of nitrogen and oxygen atoms in the heterocyclic ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

N-methoxy-N-methyl-2,1,3-benzoxadiazole-5-carboxamide

InChI

InChI=1S/C9H9N3O3/c1-12(14-2)9(13)6-3-4-7-8(5-6)11-15-10-7/h3-5H,1-2H3

InChI Key

OKGLKHSQLFEZIJ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC2=NON=C2C=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of benzo[c][1,2,5]oxadiazole-5-carboxylic acid (0.49 g, 2.987 mmol) in DCM (50 mL) were added HATU (1.7 g, 4.481 mmol), N-methoxy, N-methylamine (0.44 g, 4.481 mmol) and TEA (914 mg, 8.963 mmol) at RT under a nitrogen atmosphere. The reaction mixture was then stirred at RT for 3 h, diluted with water and the aqueous layer was extracted with DCM (3×50 mL). The combined organic extracts were washed with water (50 mL) and brine (20 mL), dried over anhydrous Na2SO4, filtered, and evaporated under reduced pressure to afford N-methoxy-N-methylbenzo[c][1,2,5]oxadiazole-5-carboxamide (0.49 g, 79%) as a yellow oil.
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
914 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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